N-(2-oxothiolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-(2-oxothiolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxothiolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with a thiolactone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxothiolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiolactone ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-oxothiolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-oxothiolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the thiolactone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxothiolan-3-yl)acetamide
- 2-oxo-N-(2-oxothiolan-3-yl)-2,3-dihydro-1,3-benzothiazole-5-sulfonamide
Uniqueness
N-(2-oxothiolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a thiolactone ring and a benzodioxine moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H13NO5S2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(2-oxothiolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C12H13NO5S2/c14-12-9(3-6-19-12)13-20(15,16)8-1-2-10-11(7-8)18-5-4-17-10/h1-2,7,9,13H,3-6H2 |
InChI Key |
NQZTUBNGXAWHEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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